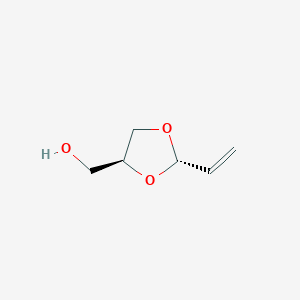

trans-2-Vinyl-1,3-dioxolane-4-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S)-2-ethenyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAUXGPDSZGZAJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1OCC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1OC[C@@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-27-9 | |

| Record name | trans-2-vinyl-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-2-Vinyl-1,3-dioxolane-4-methanol, a valuable chiral building block in organic synthesis. The document outlines a plausible and scientifically sound synthetic route, complete with a detailed experimental protocol, data presentation, and workflow visualization. The synthesis involves the acid-catalyzed acetalization of glycerol with acrolein, which typically yields a mixture of cis and trans diastereomers, followed by their separation.

Reaction Scheme

The overall reaction for the synthesis of 2-Vinyl-1,3-dioxolane-4-methanol involves the condensation of glycerol and acrolein in the presence of an acid catalyst. This reaction forms the 1,3-dioxolane ring structure.

Caption: General reaction scheme for the synthesis of 2-Vinyl-1,3-dioxolane-4-methanol.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of 2-Vinyl-1,3-dioxolane-4-methanol, based on established methods for the acetalization of glycerol.[1][2][3]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Glycerol | C₃H₈O₃ | 92.09 | ≥99.5% | Sigma-Aldrich |

| Acrolein | C₃H₄O | 56.06 | ≥97% (stabilized) | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade | Fisher Scientific |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add glycerol (9.21 g, 0.10 mol) and anhydrous dichloromethane (100 mL).

-

Addition of Reagents: Add acrolein (6.73 g, 0.12 mol, 1.2 equivalents) to the stirred solution.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 40 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours. Water will be collected in the Dean-Stark trap.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of cis and trans isomers.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective for separating the cis and trans diastereomers.[4][5] The separation should be monitored by TLC. The trans isomer is generally less polar and will elute first.

-

Characterization: Characterize the purified trans isomer using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Glycerol | 0.10 mol |

| Acrolein | 0.12 mol |

| Catalyst | p-Toluenesulfonic acid (1 mol%) |

| Solvent | Dichloromethane |

| Reaction Temperature | 40 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Crude Yield | ~85-95% |

| Yield of trans isomer (after chromatography) | Variable, dependent on diastereoselectivity |

| Diastereomeric Ratio (cis:trans) | Typically ranges from 1:1 to 1:3 (literature on similar reactions suggests modest selectivity) |

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Data for this compound |

| ¹H NMR | The relative stereochemistry of the cis and trans isomers can be determined by the coupling constant between the protons at C2 and C4 of the dioxolane ring. For the trans isomer, a smaller coupling constant (J) is expected compared to the cis isomer. Key signals: vinyl protons (δ 5.0-6.0 ppm), dioxolane ring protons, and the hydroxymethyl protons. |

| ¹³C NMR | Distinct signals for the vinyl carbons, the acetal carbon (C2), the C4 and C5 carbons of the dioxolane ring, and the hydroxymethyl carbon. The chemical shifts of the ring carbons can differ slightly between the cis and trans isomers.[6] |

| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), C-H stretches of the vinyl group (~3080 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-O stretches of the acetal and alcohol (~1150-1050 cm⁻¹). |

| Mass Spec. (MS) | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the product (130.14 g/mol ). |

Workflow and Process Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 2. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 3. researchgate.net [researchgate.net]

- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to trans-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on trans-2-Vinyl-1,3-dioxolane-4-methanol. It is intended for informational purposes only and should not be substituted for a comprehensive safety and handling review by qualified professionals.

Introduction

This compound is a heterocyclic organic compound. Its structure features a 1,3-dioxolane ring substituted with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position, with a trans stereochemical configuration. This unique combination of functional groups—a cyclic acetal, a primary alcohol, and a vinyl group—suggests its potential as a versatile building block in organic synthesis. The presence of the vinyl group allows for various addition and polymerization reactions, while the hydroxyl group can be a site for esterification, etherification, or other nucleophilic substitutions. The dioxolane ring can serve as a protecting group for a diol functionality, which can be deprotected under acidic conditions.

While this compound possesses structural motifs of interest for synthetic and medicinal chemistry, publicly available data on its specific applications, biological activity, and detailed experimental protocols are limited. This guide aims to consolidate the existing information to serve as a foundational resource for researchers.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 16081-27-9 | [1] |

| Boiling Point | 102-103 °C (at 12 Torr) | [2] |

| Density | 1.130 g/cm³ (at 23 °C) | [2] |

| pKa (Predicted) | 14.20 ± 0.10 | [2] |

| SMILES | O1C(C=C)OC(CO)C1 | [1] |

| Synonyms | 1,3-Dioxolane-4-methanol, 2-ethenyl-, trans- | [1] |

Synthesis and Experimental Protocols

A plausible, though not explicitly documented, synthetic approach could involve the acid-catalyzed acetalization of glycerol with acrolein. The stereochemistry of the final product would likely depend on the reaction conditions and the stereochemistry of the starting glycerol.

General Considerations for Synthesis:

-

Starting Materials: Glycerol or a protected derivative, and a vinyl-containing aldehyde or its equivalent.

-

Catalyst: An acid catalyst is typically required for acetal formation.

-

Reaction Conditions: Control of temperature and removal of water would be crucial to drive the reaction towards the desired product.

-

Purification: Distillation under reduced pressure is a likely method for purification, given the reported boiling point.[2]

Due to the lack of specific published experimental protocols, researchers interested in working with this compound would need to develop and optimize a synthetic route based on established principles of organic chemistry.

Spectroscopic Data

No specific spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound could be located in the surveyed literature. For researchers synthesizing this compound, standard analytical techniques would be necessary to confirm its identity and purity.

Reactivity and Stability

Detailed studies on the reactivity and stability of this compound are not available. However, based on its functional groups, the following reactivity profile can be anticipated:

-

Vinyl Group: Susceptible to electrophilic addition, radical reactions, and polymerization. It can also participate in cycloaddition reactions.

-

Hydroxyl Group: Can undergo oxidation to an aldehyde or carboxylic acid, esterification, and etherification. It can also act as a nucleophile.

-

Dioxolane Ring: Stable under basic and neutral conditions but is sensitive to acid, which will hydrolyze the acetal to regenerate the corresponding diol and aldehyde.

Incompatible Materials: Based on safety data for related dioxolane compounds, it is prudent to avoid strong oxidizing agents and strong acids.[4]

Applications in Drug Development and Biological Activity

There is no direct evidence in the public domain to suggest that this compound has been investigated for applications in drug development. Furthermore, no information regarding its biological activity or its involvement in any signaling pathways has been found.

While some structurally related dioxolane-containing compounds have shown antiviral activity, such as the use of (2,4-Dimethyl-1,3-dioxolan-4-yl)methanol as a component of an antiviral agent, this does not directly imply any biological activity for the title compound.

Safety and Handling

Specific safety and handling information for this compound is not available. For guidance, one should refer to the safety data sheets (SDS) of structurally similar compounds. General precautions for handling laboratory chemicals should be followed:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition, as related compounds can be combustible.

-

Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[4]

Logical Relationships and Workflows

Due to the absence of published experimental workflows or defined signaling pathways involving this compound, it is not possible to generate the requested Graphviz diagrams. A generalized workflow for the characterization of a novel compound is presented below in DOT language.

References

Structure Elucidation of 2,2-Dimethyl-1,3-dioxolane-4-methanol: A Technical Guide

Disclaimer: Due to the limited availability of specific experimental data for trans-2-Vinyl-1,3-dioxolane-4-methanol, this guide details the structure elucidation of the closely related and well-characterized compound, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (S)-(+)-Solketal). The methodologies and data interpretation principles described herein are directly applicable to the structural analysis of similar dioxolane derivatives.

This technical guide provides an in-depth overview of the structure elucidation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical research.

Chemical Structure and Properties

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a cyclic acetal derived from the reaction of acetone with glycerol. The "trans" designation in the originally requested molecule implies a specific stereochemistry between the substituents on the dioxolane ring. In the case of the modeled compound, the stereochemistry is defined by the chiral center at the 4-position of the dioxolane ring.

Table 1: Physicochemical Properties of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 22323-82-6 |

| Appearance | Colorless liquid |

| Density | 1.062 g/mL at 25 °C |

| Boiling Point | 188 °C |

| Refractive Index | 1.434 |

Spectroscopic Data for Structure Elucidation

The structural confirmation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: ¹H NMR Spectroscopic Data for (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.37 | s | 3H | CH₃ (axial) |

| 1.43 | s | 3H | CH₃ (equatorial) |

| 2.05 | t | 1H | -OH |

| 3.59 | dd | 1H | H-5a |

| 3.73 | dd | 1H | -CH₂OH |

| 3.82 | dd | 1H | -CH₂OH |

| 4.05 | dd | 1H | H-5b |

| 4.25 | m | 1H | H-4 |

Table 3: ¹³C NMR Spectroscopic Data for (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 25.4 | CH₃ |

| 26.8 | CH₃ |

| 62.9 | -CH₂OH |

| 66.8 | C-5 |

| 76.5 | C-4 |

| 109.5 | C-2 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Key Fragmentation Peaks in the Mass Spectrum of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands for (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 2985, 2935, 2880 | Medium-Strong | C-H stretch (alkane) |

| 1215, 1155, 1055 | Strong | C-O stretch (acetal, alcohol) |

Experimental Protocols

Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

A common method for the synthesis of this compound is the acetalization of glycerol with acetone in the presence of an acid catalyst.

Protocol:

-

To a stirred solution of (S)-(-)-glycerol (1 equivalent) in acetone (10 equivalents) at 0 °C, add a catalytic amount of p-toluenesulfonic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a thin film on a NaCl plate.

Visualization of Methodologies

Experimental Workflow for Synthesis and Purification

Spectroscopic Analysis Workflow

This guide provides a comprehensive overview of the key data and methodologies used in the structure elucidation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. The principles and techniques described are fundamental to the characterization of novel organic compounds in a research and development setting.

An In-depth Technical Guide on the Physical Properties of Vinyl Dioxolane Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "vinyl dioxolane methanol" is a general chemical description and does not correspond to a single, uniquely identified chemical entity with a standardized CAS number. Searches for the specific chemical name "(2-vinyl-1,3-dioxolan-4-yl)methanol" did not yield a comprehensive set of experimentally determined physical properties, suggesting it may be a novel or less-characterized compound. This guide provides available physical property data for closely related and more common vinyl dioxolane derivatives to serve as a valuable comparative resource. Furthermore, it includes detailed, generalized experimental protocols for determining key physical properties applicable to these and other organic compounds.

Introduction

Vinyl dioxolane derivatives are a class of organic compounds that incorporate a dioxolane ring, a vinyl group, and other functional moieties. The presence of the vinyl group makes them valuable monomers for polymerization, while the dioxolane ring can act as a protective group for diols. The inclusion of a hydroxyl group, as in a "methanol" derivative, introduces a site for further chemical modification, making these compounds versatile building blocks in organic synthesis, materials science, and pharmaceutical development. Understanding the physical properties of these compounds is paramount for their effective handling, reaction optimization, and application.

Chemical Structure and Key Functional Groups

The general structure of a vinyl dioxolane methanol derivative contains three key functional groups: a vinyl group (-CH=CH₂), a 1,3-dioxolane ring, and a hydroxymethyl group (-CH₂OH). The relative positions of these groups on the dioxolane ring can vary, leading to different isomers with potentially distinct physical and chemical properties.

In-Depth Technical Guide: trans-2-Vinyl-1,3-dioxolane-4-methanol

CAS Number: 16081-27-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Vinyl-1,3-dioxolane-4-methanol, a versatile heterocyclic compound with potential applications in various scientific fields, including drug development and polymer chemistry. This document consolidates available data on its chemical and physical properties, outlines general synthetic approaches, and explores its potential biological significance.

Core Chemical Information

This compound, systematically named (2-ethenyl-1,3-dioxolan-4-yl)methanol, is a substituted dioxolane featuring a vinyl group at the 2-position and a methanol group at the 4-position of the dioxolane ring, with a trans stereochemical configuration.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16081-27-9 | [1] |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | [2] |

| SMILES | C=CC1OCC(O1)CO | [2] |

| InChI | InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2 | [2] |

| InChIKey | JMAUXGPDSZGZAJ-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol for Acetalization:

This protocol is a generalized procedure based on common methods for synthesizing 1,3-dioxolanes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Glycerol

-

Acrolein (Caution: Highly toxic and volatile)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add glycerol and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the mixture to reflux.

-

Slowly add acrolein to the refluxing mixture. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired trans isomer.

Logical Workflow for Synthesis:

Caption: General synthetic workflow for the preparation of this compound.

Spectroscopic Analysis

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR: Protons on the vinyl group would show characteristic shifts and coupling constants in the olefinic region. The protons on the dioxolane ring and the methanol group would appear in the aliphatic region, with their chemical shifts and multiplicities being indicative of the trans stereochemistry.

-

¹³C NMR: The spectrum would show distinct signals for the vinyl carbons, the acetal carbon, and the carbons of the glycerol backbone.

-

IR Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-H stretches of the vinyl and alkyl groups, C=C stretch of the vinyl group, and C-O stretches of the acetal and alcohol.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 130. Fragmentation patterns would likely involve the loss of the vinyl group, the hydroxymethyl group, or cleavage of the dioxolane ring.

Applications in Drug Development and Research

The 1,3-dioxolane moiety is a recognized scaffold in medicinal chemistry, present in a number of therapeutic agents.[3] Derivatives of 1,3-dioxolane have demonstrated a broad range of biological activities, including antibacterial and antifungal properties.[4]

The presence of both a vinyl group and a primary alcohol in this compound makes it a valuable building block for further chemical modifications. The vinyl group can participate in polymerization reactions or be functionalized through various addition reactions. The hydroxyl group provides a handle for esterification, etherification, or conversion to other functional groups, allowing for the synthesis of a library of derivatives for biological screening.

Potential Signaling Pathway Interactions:

While no specific signaling pathways have been elucidated for this compound, the broader class of dioxolane-containing molecules has been investigated for various therapeutic targets. For instance, some dioxolane derivatives have been explored as modulators of P-glycoprotein to overcome multidrug resistance in cancer.[5] The potential for this compound or its derivatives to interact with cellular signaling pathways remains an area for future research.

Drug Delivery Applications:

The vinyl group suggests potential for incorporation into polymers. Vinyl acetal polymers are being explored for various applications, and this monomer could be used to create functionalized polymers for drug delivery systems. The hydroxyl group could be used to attach drugs or targeting moieties to the polymer backbone.

Logical Relationship of Compound Features to Applications:

Caption: Relationship between the functional groups of the compound and its potential applications.

Safety and Handling

Conclusion

This compound is a chemical entity with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. While specific data on this compound is limited, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel bioactive molecules and functional polymers. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and stereoselective synthetic routes, and explore its biological activity and potential therapeutic applications.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of trans-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Vinyl-1,3-dioxolane-4-methanol is a bifunctional molecule of interest in various synthetic applications, including polymer chemistry and drug development, owing to its vinyl and primary alcohol functionalities combined with a protected diol in the form of a dioxolane ring. Understanding the stability of this compound is paramount for its effective storage, handling, and application in multi-step syntheses and formulation development. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on its susceptibility to degradation under various conditions. The information presented herein is a synthesis of established principles of organic chemistry and data from studies on structurally related compounds, providing a robust framework for predicting its stability profile.

Core Molecular Features and Inherent Stability

The stability of this compound is primarily dictated by the interplay of its three key functional groups: the 1,3-dioxolane ring (a cyclic acetal), the vinyl group, and the primary allylic alcohol.

-

1,3-Dioxolane Ring: As a cyclic acetal, the 1,3-dioxolane ring is the most reactive moiety under specific conditions. It is generally stable to basic and nucleophilic reagents but is susceptible to hydrolysis under acidic conditions. This acid-catalyzed cleavage is a well-documented process in organic chemistry.

-

Vinyl Group: The vinyl substituent at the 2-position of the dioxolane ring can influence the reactivity of the acetal. Electron-withdrawing or -donating effects of this group can modulate the rate of hydrolysis.

-

Allylic Alcohol: The primary alcohol at the 4-position is an allylic alcohol, as it is adjacent to the vinyl group's double bond. Allylic alcohols are known to exhibit enhanced stability compared to saturated alcohols due to resonance stabilization.[1][2] However, they can also display increased reactivity in certain substitution and oxidation reactions.[3]

Chemical Stability and Degradation Pathways

The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. Thermal decomposition represents another potential route of degradation under elevated temperatures.

Acid-Catalyzed Hydrolysis

The hydrolysis of the acetal is the most significant stability concern. This reaction is catalyzed by even trace amounts of acid and results in the cleavage of the dioxolane ring to yield glycerol and acrolein.

Mechanism of Acid-Catalyzed Hydrolysis:

The accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through the following key steps:

-

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring.

-

Carbocation Formation: The protonated oxygen and its attached carbon atom are cleaved from the ring, forming a resonance-stabilized carboxonium ion. This step is typically the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

-

Deprotonation and Ring Opening: Subsequent deprotonation and further reaction with water lead to the final products, glycerol and acrolein.

Caption: Acid-catalyzed hydrolysis of this compound.

Factors Influencing Hydrolysis Rate:

The rate of acetal hydrolysis is highly dependent on the pH of the medium. As a general trend, the rate of hydrolysis increases significantly with decreasing pH.[1][4]

| pH | Expected Relative Rate of Hydrolysis | Stability |

| < 4 | Very Rapid | Unstable |

| 4 - 6 | Moderate to Slow | Limited |

| 7 | Very Slow | Stable |

| > 7 | Negligible | Very Stable |

| Table 1: Predicted pH-Dependent Stability of the 1,3-Dioxolane Ring. |

Substituents on the 2-position of the dioxolane ring can also affect the rate of hydrolysis. Electron-donating groups tend to stabilize the intermediate carboxonium ion, thereby increasing the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.[4] The vinyl group is generally considered to be weakly electron-withdrawing, which may slightly decrease the rate of hydrolysis compared to an unsubstituted dioxolane.

Thermal Stability

While specific data for this compound is unavailable, studies on the thermal decomposition of 1,3-dioxolane indicate that degradation can occur at elevated temperatures.[5] The primary decomposition pathways are likely to involve radical mechanisms, leading to the formation of smaller, volatile molecules. For this compound, thermal stress could potentially lead to:

-

Ring fragmentation: Cleavage of the C-O and C-C bonds within the dioxolane ring.

-

Polymerization: The vinyl group can undergo radical-initiated polymerization at high temperatures.

-

Dehydration: The primary alcohol may undergo dehydration.

It is recommended to store the compound at reduced temperatures to minimize the risk of thermal degradation.

Experimental Protocols (General)

While specific experimental data for the target molecule is not available, the following are general protocols that can be adapted to study the stability of this compound.

pH Stability Study

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 5, 7, and 9).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Kinetic Runs:

-

Initiate the reaction by adding a small aliquot of the stock solution to each buffer solution at a constant temperature.

-

At specific time intervals, withdraw aliquots from each reaction mixture.

-

Quench the reaction immediately by neutralizing the acid or base.

-

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Data Analysis: Plot the concentration of the reactant versus time for each pH and determine the rate constant of hydrolysis from the slope of the line.

Thermal Stability Study (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA crucible.

-

TGA Analysis:

-

Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air).

-

Use a programmed temperature ramp (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 500 °C).

-

-

Data Analysis: The TGA instrument will record the weight loss of the sample as a function of temperature. The resulting thermogram can be used to determine the onset of decomposition and the temperature at which significant weight loss occurs.

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of a chemical entity.

Conclusion and Recommendations

The stability of this compound is primarily governed by the susceptibility of its 1,3-dioxolane ring to acid-catalyzed hydrolysis. The compound is expected to be stable under neutral and basic conditions but will readily degrade in acidic environments. The presence of the vinyl and allylic alcohol functionalities introduces additional potential for reactivity, particularly at elevated temperatures.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Storage: Store this compound in a cool, dry place, away from acidic vapors. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential oxidation.

-

Handling: Avoid contact with acidic reagents unless the cleavage of the dioxolane ring is the desired reaction. Use aprotic solvents for reactions where the integrity of the acetal is to be maintained.

-

Formulation: In drug development, if this molecule is part of a final formulation, careful control of the excipients and the final pH of the formulation is critical to ensure stability.

-

Further Studies: It is highly recommended to perform specific stability studies on this compound under conditions relevant to its intended application to obtain quantitative data on its degradation kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-2-Vinyl-1,3-dioxolane-4-methanol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Vinyl-1,3-dioxolane-4-methanol, a member of the pharmacologically significant 1,3-dioxolane class of compounds. While specific biological data for this particular isomer is limited in publicly accessible literature, this document will detail its known physicochemical properties, outline a general stereoselective synthesis strategy, and explore the broader therapeutic potential of the 1,3-dioxolane scaffold, which is of significant interest in modern drug development.

Physicochemical and Structural Data

This compound is a specific stereoisomer of the acetal formed from the reaction of acrolein and glycerol. Its molecular structure and key quantitative properties are summarized below. Control of the stereochemistry at positions 2 and 4 of the dioxolane ring is a critical aspect of its synthesis and potential biological activity.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Boiling Point | 102-103 °C (at 12 Torr) |

| Density | 1.130 g/cm³ (at 23 °C) |

| IUPAC Name | (2R,4S)-2-vinyl-1,3-dioxolane-4-methanol (one possible enantiomer) |

| CAS Number | 16081-27-9 |

Synthesis of 2,4-Disubstituted 1,3-Dioxolanes

The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol. For this compound, this involves the reaction of acrolein with glycerol. The stereochemical outcome (the ratio of cis to trans isomers) is a known challenge and is influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of 2-vinyl-1,3-dioxolane-4-methanol. Optimization would be required to maximize the yield of the desired trans isomer.

Materials:

-

Glycerol (1.0 equivalent)

-

Acrolein (1.1 equivalents)

-

Anhydrous Toluene

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, Montmorillonite K10 clay)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Saturated sodium bicarbonate solution

Procedure:

-

A solution of glycerol in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The acid catalyst (e.g., 0.02 equivalents of p-toluenesulfonic acid) is added to the mixture.

-

Acrolein (1.1 equivalents) is added, and the reaction mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) and by the collection of water in the Dean-Stark trap.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to separate the cis and trans isomers.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-vinyl-1,3-dioxolane-4-methanol.

Applications in Drug Development and Biological Activity

The 1,3-dioxolane ring is a recognized structural motif in numerous pharmacologically active molecules.[1][2] Its presence can enhance biological activity through improved ligand-target interactions, often involving hydrogen bonding with the two oxygen atoms.[3] While this compound has not been extensively studied, its structural class has shown a broad spectrum of biological activities.

Known activities of 1,3-Dioxolane derivatives include:

-

Antiviral: The 1,3-dioxolane scaffold is a key component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in anti-HIV therapy.[1]

-

Antifungal and Antibacterial: Various substituted 1,3-dioxolanes have demonstrated significant activity against fungal pathogens like C. albicans and bacteria such as S. aureus and P. aeruginosa.[1]

-

Antineoplastic: Certain derivatives have been investigated for their potential as anticancer agents.[1]

-

Adrenoceptor Antagonism: A number of 1,3-dioxolane-based ligands have been identified as potent and selective alpha1-adrenoceptor antagonists, which have applications in treating conditions like hypertension and benign prostatic hyperplasia.[4]

Representative Signaling Pathway: Alpha-1 Adrenoceptor Antagonism

To illustrate a potential mechanism of action for this class of compounds, the diagram below depicts the signaling pathway of an alpha-1 adrenergic receptor, which can be antagonized by certain 1,3-dioxolane derivatives.

Caption: Example signaling pathway for Alpha-1 adrenoceptor antagonism.

Experimental Protocol: Antibacterial Susceptibility Testing

For drug development professionals, a crucial step is to determine the efficacy of new compounds. The following is a generalized protocol for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a 1,3-dioxolane derivative against a bacterial strain.

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

-

Test compound (e.g., a purified 1,3-dioxolane derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

-

Positive control (bacterial culture without compound).

-

Negative control (broth only).

-

Reference antibiotic (e.g., vancomycin).

Procedure:

-

A serial two-fold dilution of the test compound is prepared in CAMHB directly in the 96-well plate.

-

The standardized bacterial inoculum is added to each well (except the negative control).

-

The final volume in each well is typically 100-200 µL.

-

The plate is incubated at 37°C for 18-24 hours.

-

After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

-

Results are validated by observing robust growth in the positive control well and no growth in the negative control well.

Conclusion

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-dioxolane-based ligands as a novel class of alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Vinyl-1,3-Dioxolane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies concerning 2-vinyl-1,3-dioxolane, a heterocyclic compound with potential applications in organic synthesis and materials science. Due to the limited availability of direct theoretical research on this specific molecule, this document outlines a robust computational methodology based on established theoretical frameworks for analogous 1,3-dioxolane derivatives. The guide details a systematic approach to investigating the conformational landscape, electronic properties, and potential reaction pathways of 2-vinyl-1,3-dioxolane. This includes detailed computational protocols, tabulated summaries of anticipated quantitative data, and visualizations of the theoretical workflow and conformational relationships to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

The 1,3-dioxolane ring is a crucial structural motif in a multitude of biologically active compounds and serves as a versatile protecting group in organic synthesis. The incorporation of a vinyl substituent at the C2 position introduces a reactive site for polymerization and other addition reactions, making 2-vinyl-1,3-dioxolane a molecule of significant interest. Theoretical studies are paramount in elucidating the fundamental molecular properties that govern the reactivity and behavior of such compounds. This guide addresses the scarcity of dedicated computational studies on 2-vinyl-1,3-dioxolane by presenting a comprehensive theoretical framework for its investigation.

Computational Methodology

To ensure reliable and accurate theoretical data, a well-defined computational protocol is essential. The following methodology is recommended based on successful studies of similar 1,3-dioxolane systems.

Software and Theoretical Level

All quantum chemical calculations should be performed using a reputable software package such as Gaussian, ORCA, or Spartan. The recommended level of theory is Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional has demonstrated a good balance of accuracy and computational cost for organic molecules. A Pople-style basis set, specifically 6-311++G(d,p), is advised. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential weak interactions, while the polarization functions (d,p) are crucial for correctly modeling the geometry of the five-membered ring and the vinyl group.

Conformational Analysis

A thorough exploration of the conformational space of 2-vinyl-1,3-dioxolane is critical. This involves a potential energy surface (PES) scan by systematically rotating the dihedral angle of the vinyl group relative to the dioxolane ring. The starting geometry should be optimized, and the scan should be performed in increments of 10-15 degrees. The minima and transition states identified from the PES scan should then be fully optimized and characterized by frequency calculations. The absence of imaginary frequencies confirms a true minimum, while a single imaginary frequency indicates a transition state.

Electronic Properties

Key electronic properties should be calculated from the optimized geometries. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis. These properties provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for the most stable conformers of 2-vinyl-1,3-dioxolane based on calculations of analogous molecules. These tables are intended to serve as a benchmark for future theoretical and experimental studies.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 2-Vinyl-1,3-Dioxolane

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=C (vinyl) | 1.34 |

| C-H (vinyl) | 1.08 - 1.09 | |

| C-C (vinyl-ring) | 1.51 | |

| C2-O1 | 1.42 | |

| C2-O3 | 1.42 | |

| O1-C5 | 1.43 | |

| C5-C4 | 1.53 | |

| C4-O3 | 1.43 | |

| **Bond Angles (°) ** | C=C-H | 121 - 122 |

| C=C-C | 124 | |

| O1-C2-O3 | 106 | |

| C2-O1-C5 | 108 | |

| O1-C5-C4 | 105 | |

| C5-C4-O3 | 105 | |

| C4-O3-C2 | 108 | |

| Dihedral Angles (°) | H-C=C-H (vinyl) | 0 (cis), 180 (trans) |

| C=C-C2-O1 | ~120 or ~-60 |

Table 2: Predicted Electronic Properties of 2-Vinyl-1,3-Dioxolane

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to 0.5 |

| HOMO-LUMO Gap (eV) | 6.0 to 8.0 |

| Dipole Moment (Debye) | 1.5 to 2.5 |

Visualizations

Visual representations are crucial for understanding complex theoretical concepts and workflows. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conformational relationship of 2-vinyl-1,3-dioxolane.

Methodological & Application

Application Notes and Protocols for the Polymerization of trans-2-Vinyl-1,3-dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Vinyl-1,3-dioxolane-4-methanol is a functional monomer possessing both a vinyl ether moiety, susceptible to cationic polymerization, and a primary hydroxyl group, which offers a site for post-polymerization modification. The resulting polymer, poly(this compound), is a polyacetal with pendant hydroxyl groups, making it a promising candidate for various biomedical applications, including drug delivery, hydrogel formation, and functional coatings. The polymer backbone is potentially biodegradable due to the presence of acetal linkages.

These application notes provide an overview of the key considerations and hypothetical protocols for the polymerization of this monomer. Due to the limited availability of direct experimental data for this specific monomer, the following protocols are based on established methods for the cationic polymerization of analogous functionalized vinyl ethers and cyclic acetals.

Key Considerations for Polymerization

The polymerization of this compound can proceed via two main pathways: cationic polymerization of the vinyl group and potentially a concurrent or competing ring-opening polymerization of the dioxolane ring.

-

Cationic Polymerization of the Vinyl Group: This is the most probable polymerization route for vinyl ethers. It is typically initiated by Lewis acids or protonic acids. A significant challenge in the direct polymerization of this monomer is the presence of the hydroxyl group. The -OH group can react with the cationic propagating species, leading to termination or chain transfer reactions, which would result in low molecular weight polymers and broad molecular weight distributions. Therefore, a protection-deprotection strategy for the hydroxyl group is highly recommended for achieving controlled polymerization.

-

Ring-Opening Polymerization: While less common for this type of structure under cationic conditions, the possibility of ring-opening of the 1,3-dioxolane ring should be considered, especially with strong Lewis acids and at higher temperatures. This could lead to a more complex polymer structure with both vinyl addition and ring-opened units.

Data Presentation: Hypothetical Polymerization Parameters

The following table summarizes hypothetical experimental parameters for the cationic polymerization of a protected form of the monomer, this compound (e.g., with a silyl ether protecting group), based on typical conditions for living cationic polymerization of functional vinyl ethers.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Monomer | trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane | trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane | trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane |

| Initiator System | HCl-ZnCl₂ | Triflic Acid (TfOH) | Ethylaluminum Dichloride (EtAlCl₂) |

| Solvent | Toluene | Dichloromethane | Hexane |

| Temperature | -78 °C | 0 °C | -40 °C |

| [Monomer]₀ (M) | 0.5 | 0.3 | 0.4 |

| [Initiator]₀ (mM) | 10 | 5 | 8 |

| Reaction Time | 1 h | 2 h | 30 min |

| Quenching Agent | Pre-chilled Methanol | Ammoniacal Methanol | Pyridine |

| Expected Mₙ ( g/mol ) | 10,000 | 15,000 | 12,000 |

| Expected PDI | < 1.2 | < 1.3 | < 1.2 |

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group

Objective: To protect the primary hydroxyl group of this compound to prevent side reactions during cationic polymerization.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM to the flask with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane.

Protocol 2: Cationic Polymerization of the Protected Monomer

Objective: To synthesize poly(trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane) via living cationic polymerization.

Materials:

-

trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane (purified and dried)

-

Anhydrous toluene

-

Initiator system (e.g., HCl-ZnCl₂)

-

Pre-chilled methanol (quenching agent)

-

Schlenk line or glovebox

-

Dry glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.

-

Prepare a stock solution of the initiator system in anhydrous toluene.

-

In a Schlenk flask, dissolve the protected monomer in anhydrous toluene.

-

Cool the monomer solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Initiate the polymerization by adding the initiator solution via syringe with vigorous stirring.

-

Allow the polymerization to proceed for the desired time.

-

Quench the polymerization by adding an excess of pre-chilled methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Deprotection of the Polymer

Objective: To remove the silyl protecting group to yield poly(this compound).

Materials:

-

Poly(trans-4-((tert-butyldimethylsilyloxy)methyl)-2-vinyl-1,3-dioxolane)

-

Tetrabutylammonium fluoride (TBAF) solution in THF (1 M)

-

Tetrahydrofuran (THF)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Dissolve the protected polymer in THF in a round-bottom flask.

-

Add a solution of TBAF in THF (e.g., 1.5 equivalents per silyl group).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the deprotection by ¹H NMR spectroscopy (disappearance of the tert-butyl and dimethylsilyl protons).

-

Once the deprotection is complete, concentrate the solution under reduced pressure.

-

Redissolve the polymer in a minimum amount of a suitable solvent (e.g., THF or water).

-

Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove TBAF salts and other small molecules.

-

Lyophilize the purified polymer solution to obtain the final poly(this compound) as a solid.

Visualizations

Caption: General experimental workflow for the synthesis of poly(this compound).

Caption: Simplified signaling pathway of cationic vinyl polymerization.

Caption: Logical relationships between reaction parameters and polymer properties in cationic polymerization.

Application Notes & Protocols for trans-2-Vinyl-1,3-dioxolane-4-methanol in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Monomer Overview: Trans-2-Vinyl-1,3-dioxolane-4-methanol is a versatile functional monomer with significant potential in the development of advanced polymers for biomedical and pharmaceutical applications. Its unique structure combines a vinyl group for polymerization, a pH-sensitive dioxolane (cyclic acetal) ring, and a primary hydroxyl group for post-polymerization modification.

Key Features & Potential Applications:

-

pH-Responsive Drug Delivery: The 1,3-dioxolane moiety is an acid-labile cyclic acetal. In acidic environments, such as those found in tumor microenvironments (pH ~6.5) or endolysosomal compartments (pH 4.5-6.0), the acetal can hydrolyze.[1][2][3] This cleavage can be engineered to trigger the disassembly of polymer nanoparticles or the cleavage of a drug from the polymer backbone, enabling targeted and controlled drug release.[1][2]

-

Bioconjugation Platform: The pendant primary hydroxyl (-CH₂OH) group serves as a convenient handle for covalent attachment of various molecules.[4][5] This allows for post-polymerization modification to conjugate:

-

Active Pharmaceutical Ingredients (APIs): Covalent attachment of drugs can improve solubility and create prodrug systems.

-

Targeting Ligands: Molecules like antibodies, peptides (e.g., RGD), or folic acid can be attached to direct drug carriers to specific cell types.

-

Imaging Agents: Fluorescent dyes or contrast agents can be conjugated for diagnostic and theranostic applications.

-

-

Hydrogel Formulation: The hydrophilic nature of the hydroxyl group and the potential for hydrogen bonding make this monomer suitable for creating biocompatible hydrogels for tissue engineering and controlled-release matrices.

-

Enhanced Biocompatibility: Copolymers incorporating this monomer can be designed to have properties that improve their interaction with biological systems, potentially reducing immunogenicity and improving circulation times.[6]

Polymerization Strategies: The vinyl group on this compound allows it to be incorporated into polymer chains via several mechanisms:

-

Radical Polymerization: This is a robust and widely used method for polymerizing vinyl monomers.[7][8][9] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize copolymers with well-defined molecular weights and narrow dispersities.[7][10]

-

Cationic Polymerization: Vinyl ethers and related structures are highly susceptible to cationic polymerization, which can proceed under mild conditions.[4][5][11][12] This method can be used to create polymers with distinct architectures and end-group functionalities.

II. Experimental Protocols & Data

Protocol 1: Synthesis of pH-Responsive Copolymers via RAFT Polymerization

This protocol describes the copolymerization of this compound (VDM) with N-Isopropylacrylamide (NIPAM) to create a thermo- and pH-responsive polymer.

Experimental Workflow:

Caption: Workflow for RAFT copolymerization of VDM and NIPAM.

Methodology:

-

Reactant Preparation: In a Schlenk flask, combine this compound (VDM), N-Isopropylacrylamide (NIPAM), a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (e.g., AIBN).

-

Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or DMF) to achieve the desired monomer concentration.

-

Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath (e.g., 70°C) and stir for a specified time (e.g., 12-24 hours).

-

Termination: Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold non-solvent (e.g., diethyl ether).

-

Isolation: Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.

Hypothetical Data Summary:

| Exp. ID | VDM:NIPAM Feed Ratio (mol) | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mₙ (kDa, GPC) | Đ (Mₙ/Mₙ) | VDM in Copolymer (mol%) |

| PN-1 | 10:90 | 100:1:0.2 | 18 | 85 | 18.5 | 1.15 | 9 |

| PN-2 | 25:75 | 100:1:0.2 | 18 | 81 | 17.8 | 1.18 | 23 |

| PN-3 | 50:50 | 100:1:0.2 | 18 | 75 | 16.2 | 1.25 | 46 |

Mₙ = Number-average molecular weight; Đ = Dispersity Index.

Protocol 2: Post-Polymerization Conjugation of a Model Drug

This protocol details the conjugation of a model drug containing a carboxylic acid group (e.g., Ibuprofen) to the hydroxyl groups of the P(VDM-co-NIPAM) copolymer via esterification.

Methodology:

-

Polymer Dissolution: Dissolve the P(VDM-co-NIPAM) copolymer (from Protocol 1) in an anhydrous solvent like DMF.

-

Reagent Addition: Add the model drug (Ibuprofen), a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours.

-

Purification:

-

Filter the reaction mixture to remove by-products (e.g., DCU).

-

Precipitate the polymer-drug conjugate in cold diethyl ether.

-

Redissolve the solid in a suitable solvent (e.g., acetone) and purify by dialysis against deionized water to remove unreacted drug and reagents.

-

-

Isolation: Lyophilize the dialyzed solution to obtain the pure polymer-drug conjugate as a powder.

-

Characterization: Confirm conjugation using ¹H NMR and FTIR spectroscopy. Quantify drug loading using UV-Vis spectroscopy.

Conjugation Reaction Scheme:

Caption: Post-polymerization conjugation of a drug to the copolymer.

Hypothetical Drug Loading Data:

| Exp. ID | Copolymer Used | Polymer:Drug Feed Ratio (mol) | Drug Loading (%) |

| PC-1 | PN-1 | 1:2 | 4.5 |

| PC-2 | PN-2 | 1:2 | 10.2 |

| PC-3 | PN-3 | 1:2 | 18.7 |

Drug Loading (%) = (mass of conjugated drug / total mass of conjugate) x 100.

III. Application-Specific Mechanisms

pH-Responsive Drug Release Mechanism

The core application for polymers derived from VDM is pH-triggered drug release. The mechanism relies on the acid-catalyzed hydrolysis of the dioxolane ring.

Caption: Mechanism of pH-responsive drug release from VDM copolymers.

This hydrolytic cleavage increases the hydrophilicity of the polymer, which can lead to the swelling or complete disassembly of a self-assembled nanoparticle, thereby releasing the encapsulated therapeutic agent.[2][3][13] This provides a powerful strategy for delivering drugs specifically to diseased tissues while minimizing exposure to healthy tissues.

References

- 1. DSpace [researchrepository.universityofgalway.ie]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. News - Why Polymer Monomers Are Vital in Modern Manufacturing [jindunchem-med.com]

- 7. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Controlled radical copolymerization of a bioderived vinyl monomer - American Chemical Society [acs.digitellinc.com]

- 11. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

Application Notes and Protocols: trans-2-Vinyl-1,3-dioxolane-4-methanol as a Functional Monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-2-Vinyl-1,3-dioxolane-4-methanol as a versatile functional monomer for the synthesis of advanced polymers with potential applications in drug delivery and biomedical engineering. The unique structure of this monomer, featuring a vinyl group for polymerization, a hydrolyzable dioxolane ring, and a pendant hydroxyl group, offers a platform for creating polymers with tunable properties and functionalities.

Monomer Overview and Properties

This compound is a cyclic acetal with a vinyl functional group, making it suitable for radical polymerization. The key feature of the resulting polymer, poly(this compound), is the acid-labile dioxolane ring in the polymer backbone. This inherent instability in acidic environments allows for the controlled degradation of the polymer into smaller, potentially biocompatible molecules. The presence of the primary hydroxyl group provides a site for further functionalization, such as the attachment of drugs, targeting ligands, or imaging agents.

Table 1: Physicochemical Properties of Related Monomers

| Property | 2-Vinyl-1,3-dioxolane | Unit |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 | g/mol |

| Boiling Point | 115-116 | °C |

| Density | 1.001 | g/mL at 25 °C |

| Refractive Index | n20/D 1.4300 |

Synthesis of the Monomer

A general and effective method for the synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of a diol with an aldehyde or ketone.[3][4][5] For this compound, a plausible synthetic route would involve the reaction of acrolein (an α,β-unsaturated aldehyde) with glycerol under acidic conditions, with subsequent separation of the trans isomer.

Protocol 1: Synthesis of this compound

Materials:

-

Glycerol

-

Acrolein

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add glycerol, a slight excess of acrolein, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to isolate the trans isomer.

Polymerization

This compound can be polymerized via free radical polymerization to yield poly(this compound).[6][7] The choice of initiator and solvent will influence the polymer's molecular weight and polydispersity.

Protocol 2: Free Radical Polymerization of this compound

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous 1,4-dioxane (solvent)

-

Nitrogen or Argon gas

-

Methanol (non-solvent for precipitation)

-

Vacuum oven

Procedure:

-

Dissolve the monomer in anhydrous 1,4-dioxane in a Schlenk flask.

-

Add the desired amount of AIBN initiator.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 60-70 °C and stir under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature.

Table 2: Representative Polymerization Conditions and Characterization Data

| Parameter | Condition/Value |

| Monomer:Solvent Ratio | 1:2 (v/v) |

| Initiator Concentration | 0.5 mol% (relative to monomer) |

| Polymerization Temperature | 65 °C |

| Polymerization Time | 24 hours |

| Yield | > 80% |

| Characterization Techniques | GPC, NMR, FTIR |

Note: These are representative conditions and may need optimization for specific molecular weight targets.

Polymer Characterization

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

Table 3: Polymer Characterization Techniques

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure, determination of monomer conversion.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the polymer.[8] |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg).[8] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability.[9] |

Application in Drug Delivery: Acid-Triggered Degradation

The key feature of poly(this compound) is its susceptibility to acid-catalyzed hydrolysis.[10][11][12] This property can be exploited for the development of drug delivery systems that release their payload in acidic environments, such as tumors or endosomes. Upon hydrolysis, the polymer backbone is cleaved, leading to the formation of poly(vinyl alcohol) (PVA) and the release of the aldehyde used in the monomer synthesis (acrolein in this proposed synthesis). The pendant hydroxyl groups can be used to conjugate drugs via acid-labile linkers for a dual-triggered release mechanism.

Protocol 3: In Vitro Hydrolytic Degradation Study

Materials:

-

Poly(this compound)

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 5.0

-

Incubator at 37 °C

-

Gel Permeation Chromatography (GPC) instrument

-

High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

-

Prepare solutions of the polymer in PBS (pH 7.4) and acetate buffer (pH 5.0).

-

Incubate the solutions at 37 °C.

-

At predetermined time points, withdraw aliquots from each solution.

-

Analyze the molecular weight of the polymer in the aliquots using GPC to monitor degradation.

-

Analyze the supernatant for the presence of released byproducts using HPLC.

Expected Outcome: The polymer is expected to show significantly faster degradation at pH 5.0 compared to pH 7.4, demonstrating its potential for acid-triggered drug release.

Diagrams

Caption: Workflow for the synthesis of the functional monomer.

Caption: Workflow for polymerization and characterization.

Caption: Conceptual signaling pathway for drug delivery.

References

- 1. 2-Vinyl-1,3-dioxolane 98 3984-22-3 [sigmaaldrich.com]

- 2. 2-Vinyl-1,3-dioxolane 98 3984-22-3 [sigmaaldrich.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. polybiomaterials.com [polybiomaterials.com]

- 7. pslc.ws [pslc.ws]

- 8. measurlabs.com [measurlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acta Chemica Scandinavica [actachemscand.org]

Application Notes and Protocols: The Role of Cyclodextrins in Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclodextrins (CDs) are cyclic oligosaccharides derived from the enzymatic conversion of starch, which have become pivotal in the pharmaceutical industry.[1] The most common natural cyclodextrins are α-, β-, and γ-cyclodextrins, which are composed of six, seven, and eight glucopyranose units, respectively.[2] Their unique structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows them to form inclusion complexes with a variety of poorly water-soluble drug molecules.[1][3] This encapsulation can significantly enhance the solubility, stability, and bioavailability of the guest drug molecule.[4] These properties make cyclodextrins versatile excipients in various drug delivery systems, including oral, parenteral, ophthalmic, and topical formulations.[1] This document provides an overview of the applications of cyclodextrins in drug delivery, along with detailed protocols for the preparation and characterization of cyclodextrin-drug inclusion complexes.